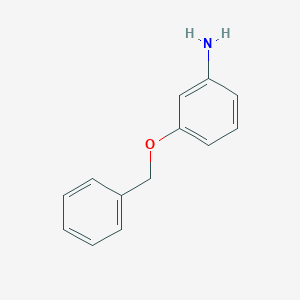

3-Benzyloxyaniline

概要

説明

サイトテックは、一般名としてミソプロストールとして知られており、合成プロスタグランジンE1アナログです。 これは、主に胃潰瘍および十二指腸潰瘍の予防と治療、分娩誘発、人工妊娠中絶、および子宮の収縮不良による産後出血の治療に使用されます . ミソプロストールは、1988年12月27日にFDAの承認を取得しました .

準備方法

ミソプロストールは、複数段階の化学プロセスによって合成されます。 合成経路には、プロスタグランジン中間体のエステル化、続いて必要な官能基を導入するための選択的還元および酸化段階が含まれます . 工業生産方法は、通常、同様の反応条件を用いた大規模な化学合成を含みますが、効率と収率が最適化されています .

化学反応の分析

ミソプロストールは、次のようなさまざまな化学反応を起こします。

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります . これらの反応から形成される主な生成物は、生物活性が異なるプロスタグランジンアナログです .

科学研究の応用

ミソプロストールは、幅広い科学研究の応用があります。

科学的研究の応用

Misoprostol has a wide range of scientific research applications:

Chemistry: Used as a model compound to study prostaglandin analogs and their chemical properties.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Extensively used in clinical research for its applications in inducing labor, managing miscarriages, and preventing postpartum hemorrhage

作用機序

ミソプロストールは、胃の壁細胞にあるプロスタグランジンE1受容体を刺激することにより作用し、胃酸分泌を減少させます . また、粘液と重炭酸の分泌を増加させ、粘膜二層を厚くして胃粘膜を保護します . 子宮では、ミソプロストールは子宮筋細胞に結合し、組織の排出につながる強い収縮を引き起こします .

類似の化合物との比較

ミソプロストールは、しばしば他のプロスタグランジンアナログや消化器系薬剤と比較されます。

ミソプロストールの独自性は、消化器系と生殖器系の両方に作用する二重作用にあるため、医療用途で汎用性の高い化合物となっています .

類似化合物との比較

Misoprostol is often compared with other prostaglandin analogs and gastrointestinal agents:

Omeprazole: A proton pump inhibitor used to reduce stomach acid production.

Sucralfate: A gastrointestinal agent that coats ulcers with a protective film.

Methylergometrine: Used in combination with misoprostol for medical abortions.

Misoprostol’s uniqueness lies in its dual action on both the gastrointestinal and reproductive systems, making it a versatile compound in medical applications .

生物活性

3-Benzyloxyaniline, a compound with the chemical formula CHNO, is characterized by a benzene ring substituted with both a benzyloxy group and an amino group. This unique structure positions it as a candidate for various biological activities, including potential anticancer properties and applications in medicinal chemistry.

- Molecular Weight : 199.25 g/mol

- Melting Point : 63-67 °C

- Boiling Point : Approximately 362.6 °C at 760 mmHg

Synthesis Methods

The synthesis of this compound typically involves several key steps, including the protection of hydroxyl groups and subsequent reactions to form the desired aniline derivative. For instance, one method includes the use of diphenylphosphorylazide (DPPA) for azide-transfer reactions followed by hydrogenolysis to remove protecting groups, yielding high-purity products suitable for biological evaluation .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For example, compounds derived from it have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications on the aniline moiety can enhance its potency against specific cancer types.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, its derivatives have been compared with standard antibiotics like oxacillin and ciprofloxacin, demonstrating comparable efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of various benzyloxyaniline derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Enterococcus faecalis. The results indicated that these compounds not only inhibited bacterial growth but also displayed bactericidal properties .

- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The compound showed significant inhibition of cell viability, with IC values indicating effective concentrations for therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Substituent | Effect on Activity |

|---|---|

| Benzyloxy group | Enhances lipophilicity |

| Position of amino group | Critical for receptor binding |

| Additional alkyl groups | Can increase potency |

Research suggests that specific modifications to the benzyloxy or amino groups can lead to enhanced biological activity, making this compound a valuable scaffold in drug design .

特性

IUPAC Name |

3-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPFOKFDBICQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022156 | |

| Record name | 3-Benzyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-26-0 | |

| Record name | 3-(Benzyloxy)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyloxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyloxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BENZYLOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAB1VDA972 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of 3-Benzyloxyaniline in the synthesis of the investigated isoxazole derivatives?

A1: this compound serves as a crucial building block in the synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives. [] These derivatives are formed by coupling 5-substituted isoxazole-3-carboxylic acids with substituted-3-benzyloxyaniline using coupling agents like DCC/HOBT. [] The inclusion of this compound introduces structural diversity to the final compounds, which is essential for exploring their structure-activity relationships and ultimately identifying potential drug candidates.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。